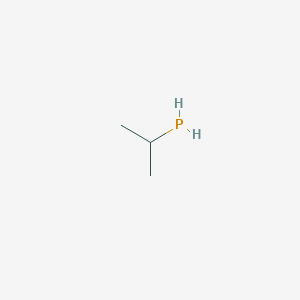![molecular formula C17H15N5 B14143653 1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine CAS No. 146397-30-0](/img/structure/B14143653.png)
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine is a compound belonging to the class of triazolobenzodiazepines. This class of compounds is known for its significant pharmacological activities, particularly in the central nervous system. The compound has a molecular formula of C17H14N4 and a molecular weight of 274.328 g/mol .
Preparation Methods
The synthesis of 1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with acetohydrazide, followed by cyclization to form the triazole ring . The reaction conditions often include solvent-free environments and mild temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) or alkyl halides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other triazolobenzodiazepine derivatives.
Mechanism of Action
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine exerts its effects primarily through its interaction with GABA_A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The compound’s mechanism involves modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes .
Comparison with Similar Compounds
Similar compounds include:
Alprazolam: Known for its anxiolytic properties, it also contains a triazole ring fused to a benzodiazepine core.
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative effects.
Bromazolam: Structurally related, with a bromine atom at the 8-position.
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine is unique due to its specific substitution pattern and the presence of the triazole ring, which contributes to its distinct pharmacological profile .
Properties
CAS No. |
146397-30-0 |
|---|---|
Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine |
InChI |
InChI=1S/C17H15N5/c1-11-20-21-17-16(18)19-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)22(11)17/h2-10,16H,18H2,1H3 |
InChI Key |
DNOFIMKPVZWRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


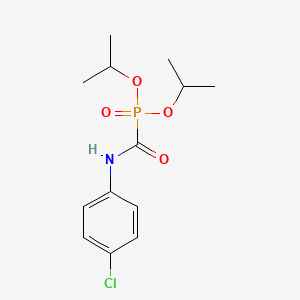

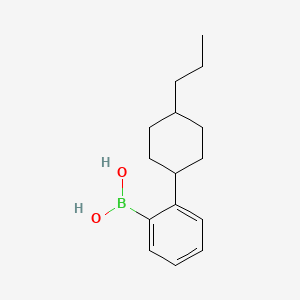
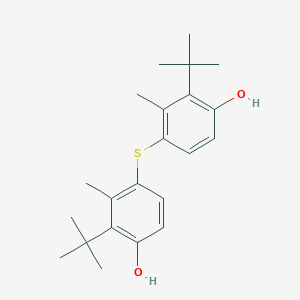
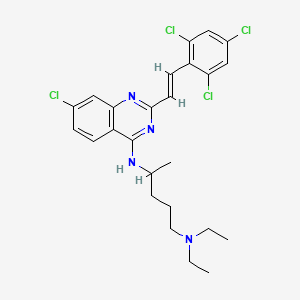
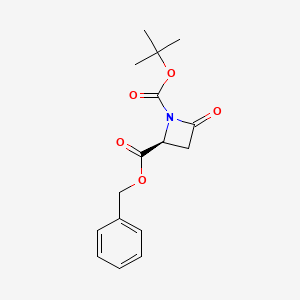

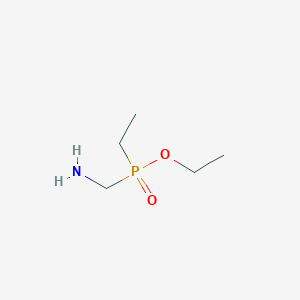
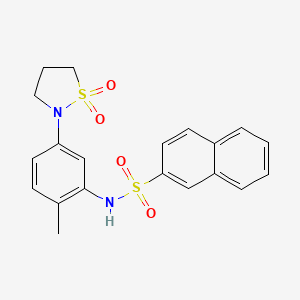

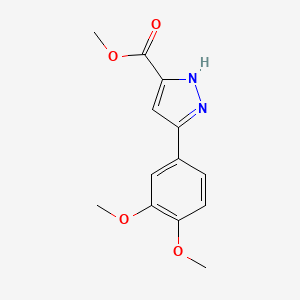
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
